molecular formula C8H11ClN2 B1280751 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine CAS No. 221146-31-2

1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine

Cat. No. B1280751
M. Wt: 170.64 g/mol
InChI Key: HVWFBPPAYRVHFD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine has been identified as a potent, orally active neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This compound exhibits a long duration of action and is water-soluble, making it suitable for both intravenous and oral administration (Harrison et al., 2001).

Anticancer Agent Development

Research into 'Titanocene' anticancer agents has included the use of 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine derivatives. These compounds, through specific chemical modifications, have demonstrated cytotoxic effects on cell lines, offering insights for developing new cancer treatments (Hogan et al., 2008).

Herbicidal Applications

This compound's derivatives have been studied for their herbicidal properties. For instance, dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates exhibit varying biological properties, with specific chloro analogs demonstrating both post-emergence and pre-emergence herbicidal activities. Molecular modeling and computational studies have been instrumental in understanding their mechanisms and effectiveness (Andrea et al., 1990).

Synthesis and Insecticidal Activity

The compound has been utilized in the synthesis of dihydropiperazine neonicotinoid compounds. These syntheses highlight its potential in creating bioisosteric replacements for existing neonicotinoid compounds, with implications in developing new insecticides (Samaritoni et al., 2003).

Fungicidal and Insecticidal Activity

Research has also delved into the synthesis of 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine derivatives for potential fungicidal and insecticidal applications. Preliminary bioassays of these compounds have shown moderate to weak activities, indicating their potential use in pest control (Chen & Shi, 2008).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(6-chloropyridin-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWFBPPAYRVHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476601
Record name 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine

CAS RN

221146-31-2
Record name 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(6-chloropyridin-3-yl)methyl]dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-5-(chloromethyl)pyridine (500 mg) was dissolved in ethanol (7.0 ml). dimethylamine (0.83 ml, 33% in ethanol) and potassium carbonate (641 mg) were added and the resulting mixture was refluxed for 1.5 hours. After evaboration of ethanol, water was added and the aqueous mixture was extracted with ethyl acetate. 1H NMR (400 MHz, d6-DMSO) δ: 8.31 (d, 1H, J 2.3 Hz), 7.77 (dd, 1H, J 8.2, 2.3 Hz), 7.47 (d, 1H, J 8.2 Hz), 3.41 (s, 2H), 2.14 (s, 6H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Quantity
641 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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